1-(2,4-Dimethoxypyrimidin-5-yl)-3-(2-methoxyphenyl)urea

Description

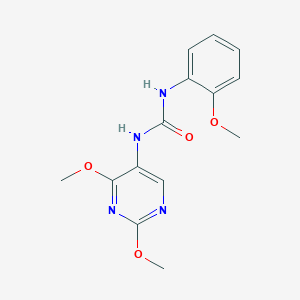

1-(2,4-Dimethoxypyrimidin-5-yl)-3-(2-methoxyphenyl)urea is a urea derivative featuring a pyrimidine ring substituted with methoxy groups at the 2- and 4-positions and a 2-methoxyphenyl moiety. Its molecular formula is C₁₄H₁₆N₄O₄ (calculated molecular weight: 304.30 g/mol), distinguishing it from simpler analogs like 1-(2-methoxyphenyl)-3-(2-methoxypyrimidin-5-yl)urea (C₁₃H₁₄N₄O₃, MW 274.28 g/mol), which lacks the 4-methoxy group on the pyrimidine ring .

Properties

IUPAC Name |

1-(2,4-dimethoxypyrimidin-5-yl)-3-(2-methoxyphenyl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O4/c1-20-11-7-5-4-6-9(11)16-13(19)17-10-8-15-14(22-3)18-12(10)21-2/h4-8H,1-3H3,(H2,16,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBUHXEJDPUMCRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)NC2=CN=C(N=C2OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dimethoxypyrimidin-5-yl)-3-(2-methoxyphenyl)urea typically involves the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 2,4-dimethoxy-5-aminopyrimidine.

Urea Formation: The urea linkage is introduced by reacting the pyrimidine derivative with an isocyanate or a carbodiimide in the presence of a suitable catalyst.

Methoxy Substitution: The methoxy groups are introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor reaction conditions and product specifications.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dimethoxypyrimidin-5-yl)-3-(2-methoxyphenyl)urea can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The urea linkage can be reduced to form amines.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Substitution: Nucleophiles such as halides, thiols, or amines under appropriate conditions.

Major Products

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of amines.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2,4-Dimethoxypyrimidin-5-yl)-3-(2-methoxyphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This can lead to inhibition or activation of biochemical pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Urea-Based Pyrimidine/Pyridine Derivatives

The target compound shares a urea backbone with several analogs, but substituent variations critically modulate properties:

Key Observations :

- Methoxy Groups : The target compound’s 2,4-dimethoxy pyrimidine increases electron density and lipophilicity compared to analogs with single methoxy groups. This may enhance membrane permeability but reduce aqueous solubility .

- Pyridine vs. Pyrimidine : Compound 1 () uses a pyridine core, which may alter π-π stacking interactions in biological systems compared to pyrimidine-based compounds .

Piperazine Derivatives ()

Compounds HBK14–HBK19 (e.g., HBK15: 1-[(2-chloro-6-methylphenoxy)ethoxyethyl]-4-(2-methoxyphenyl)piperazine hydrochloride) feature piperazine cores with phenoxyalkyl side chains . Unlike the target urea derivative, these compounds lack a urea linker and instead utilize ionic hydrochlorides. Their pharmacological profiles likely differ due to distinct hydrogen-bonding capabilities and charge states.

Implications of Structural Variations

- Bioavailability : The target compound’s higher methoxy content may improve blood-brain barrier penetration compared to less lipophilic analogs like the compound .

- Enzyme Interactions : Urea derivatives in demonstrate activities such as glucokinase activation (compound 1) and analgesia (compound 3), suggesting the target compound’s pyrimidine scaffold could similarly modulate enzyme targets .

- Metabolic Stability : Chlorine substituents () may slow oxidative metabolism, whereas methoxy groups could increase susceptibility to demethylation .

Q & A

Q. What protocols ensure safe handling and disposal of this compound given its potential toxicity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.